5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile
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Overview
Description
5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a carbonitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile is studied for its potential as a bioactive molecule. It has shown promise in various biological assays, including antimicrobial and anticancer tests.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Chlorophenyl Compounds: Other compounds containing the chlorophenyl group, such as chlorophenylacetic acid, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S3/c1-11-21-14(9-23-11)10-24-17-15(8-19)16(25-22-17)6-7-20-13-4-2-12(18)3-5-13/h2-7,9,20H,10H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCTDLDMAICNB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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